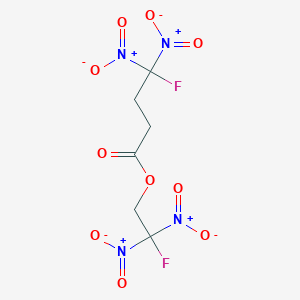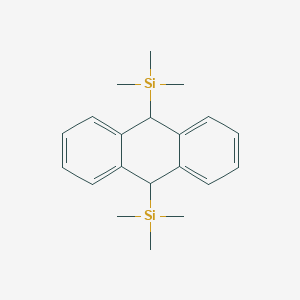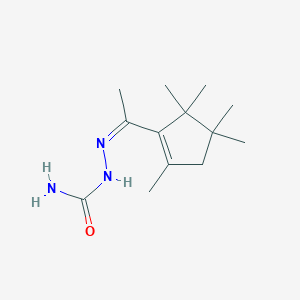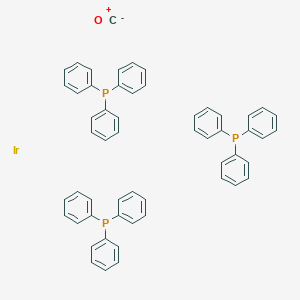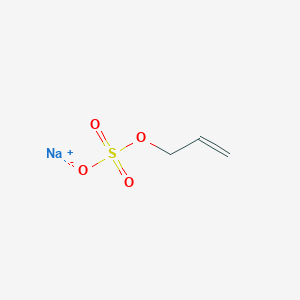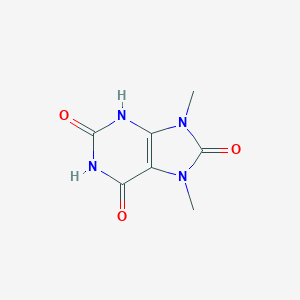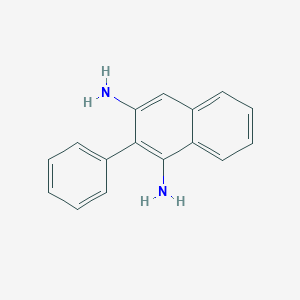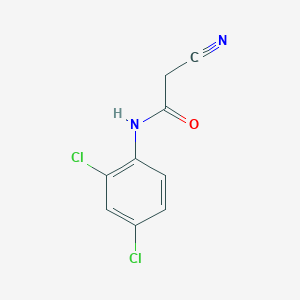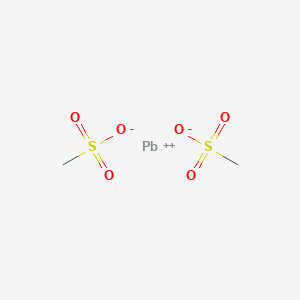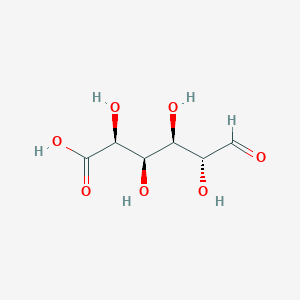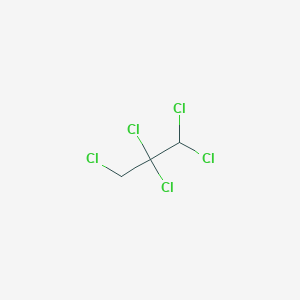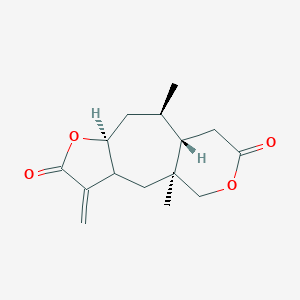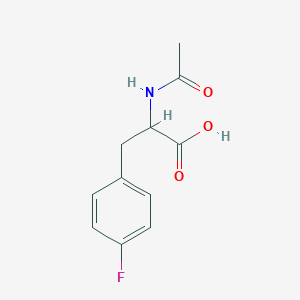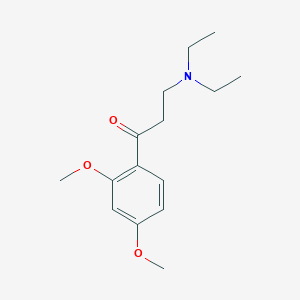
Propiophenone, 3-diethylamino-2',4'-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiophenone, 3-diethylamino-2',4'-dimethoxy- is a synthetic compound with potential applications in scientific research. It is a derivative of propiophenone and belongs to the class of phenethylamines. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of propiophenone, 3-diethylamino-2',4'-dimethoxy-, is not fully understood. However, it is believed to act as a modulator of protein-protein interactions. This compound can bind to proteins and alter their conformation, leading to changes in their activity. Additionally, propiophenone, 3-diethylamino-2',4'-dimethoxy-, can interact with nucleic acids and inhibit their function.
Efectos Bioquímicos Y Fisiológicos
Propiophenone, 3-diethylamino-2',4'-dimethoxy-, has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, this compound can induce apoptosis in cancer cells and has been studied for its potential use in cancer therapy. Propiophenone, 3-diethylamino-2',4'-dimethoxy-, has also been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propiophenone, 3-diethylamino-2',4'-dimethoxy-, has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, its fluorescence properties make it a useful tool for studying protein-protein interactions. However, this compound has some limitations. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation. Additionally, propiophenone, 3-diethylamino-2',4'-dimethoxy-, may not be suitable for all types of experiments.
Direcciones Futuras
There are several future directions for research on propiophenone, 3-diethylamino-2',4'-dimethoxy-. One area of interest is its potential use as a fluorescent probe for detecting biomolecules in living cells. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential off-target effects. Propiophenone, 3-diethylamino-2',4'-dimethoxy-, may also have potential applications in drug discovery, and further studies are needed to explore this possibility. Overall, propiophenone, 3-diethylamino-2',4'-dimethoxy-, is a promising compound with potential applications in scientific research.
Métodos De Síntesis
Propiophenone, 3-diethylamino-2',4'-dimethoxy-, can be synthesized by reacting propiophenone with diethylamine and paraformaldehyde in the presence of hydrochloric acid. The reaction takes place under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
Propiophenone, 3-diethylamino-2',4'-dimethoxy-, has potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for detecting biological molecules. This compound can bind to proteins and nucleic acids, and its fluorescence properties can be used to monitor the interactions between these molecules. Additionally, propiophenone, 3-diethylamino-2',4'-dimethoxy-, has been studied for its potential use in drug discovery. It can act as a lead compound for developing new drugs that target specific biological pathways.
Propiedades
Número CAS |
18703-87-2 |
|---|---|
Nombre del producto |
Propiophenone, 3-diethylamino-2',4'-dimethoxy- |
Fórmula molecular |
C15H23NO3 |
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
3-(diethylamino)-1-(2,4-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H23NO3/c1-5-16(6-2)10-9-14(17)13-8-7-12(18-3)11-15(13)19-4/h7-8,11H,5-6,9-10H2,1-4H3 |
Clave InChI |
WKIDFGBGJKIOSW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(=O)C1=C(C=C(C=C1)OC)OC |
SMILES canónico |
CCN(CC)CCC(=O)C1=C(C=C(C=C1)OC)OC |
Otros números CAS |
18703-87-2 |
Sinónimos |
3-(Diethylamino)-1-(2,4-dimethoxyphenyl)-1-propanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



